2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-11-21-18-13-7-15(26-2)16(27-3)8-14(13)22-19(24(18)23-11)29-10-17(25)20-9-12-5-4-6-28-12/h7-8,12H,4-6,9-10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJHQAUXGGFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCC4CCCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel class of triazoloquinazoline derivatives. Its unique structural features suggest potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 350.44 g/mol. The structure includes a triazoloquinazoline core, dimethoxy and methyl substituents, and a tetrahydrofuran moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₃S |
| Molar Mass | 350.44 g/mol |
| CAS Number | [902593-54-8] |
The compound's mechanism of action involves the inhibition of specific enzymes or receptors that are critical in various cellular pathways. Preliminary studies indicate that it may modulate kinase activity, disrupting signaling pathways involved in cell proliferation and survival, thus positioning it as a potential anticancer agent.
Anticancer Properties
Research has shown that triazoloquinazoline derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific compound has been noted for its ability to inhibit the proliferation of cancer cells in vitro.
Neuroprotective Effects
In addition to its anticancer properties, this compound may possess neuroprotective effects. Studies suggest that related triazoloquinazolines can inhibit cholinesterase enzymes, which are involved in neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Antimicrobial Activity
Some derivatives within this chemical class have shown moderate to significant antimicrobial activity against both bacterial and fungal strains. The presence of lipophilic substituents appears to enhance their antibacterial properties .
Case Studies
- Anticancer Efficacy :
-
Neuroprotection :
- In a model of neurodegeneration induced by oxidative stress, treatment with triazoloquinazoline derivatives resulted in a significant reduction in neuronal cell death. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses .
- Antimicrobial Testing :
Scientific Research Applications
Anticancer Properties
Research has indicated that triazoloquinazoline derivatives exhibit significant anticancer activity. The specific compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance:
- In vitro studies demonstrated that this compound inhibited the proliferation of cancer cells effectively.
Neuroprotective Effects
In addition to its anticancer properties, this compound may possess neuroprotective effects. Studies suggest that related triazoloquinazolines can inhibit cholinesterase enzymes involved in neurodegenerative diseases such as Alzheimer's disease. This inhibition may lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Antimicrobial Activity
Some derivatives within this chemical class have demonstrated moderate to significant antimicrobial activity against both bacterial and fungal strains. The presence of lipophilic substituents appears to enhance their antibacterial properties.
Anticancer Efficacy
- Study on Cancer Cell Lines : In a study conducted on various cancer cell lines, the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
- Mechanistic Insights : Further mechanistic studies revealed that the compound inhibited key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.
Neuroprotection
- Oxidative Stress Model : In a model of neurodegeneration induced by oxidative stress, treatment with triazoloquinazoline derivatives resulted in a significant reduction in neuronal cell death. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses.
- Cognitive Function Improvement : Behavioral tests indicated improved cognitive functions in animal models treated with the compound compared to controls.
Antimicrobial Testing
- Bacterial Strains : The compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
- Fungal Strains : Testing against fungal strains revealed moderate antifungal activity, suggesting broader applications in infectious disease management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the triazoloquinazoline core and the acetamide side chain. Below is a comparative analysis:
Key Findings:
Substituent Impact on Solubility and Binding: The tetrahydrofuran-2-ylmethyl group in the target compound introduces polarity, improving aqueous solubility compared to the 2-ethoxyphenyl group in , which is more lipophilic due to the nitro and ethoxy substituents. This makes the target compound more suitable for oral administration .
Synthetic and Structural Insights :
- The synthesis of the target compound likely follows methods similar to , where cyclization reactions and thioamide formation are critical. However, the tetrahydrofuran substituent requires specialized protection-deprotection steps to preserve stereochemistry .
- X-ray diffraction studies on analogues (e.g., ) confirm planar triazoloquinazoline cores, which are essential for π-π stacking interactions in biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
